Metabolic Abundance: Carboxylic Acid Metabolite (25.8%) vs. Hydroxy Metabolite HMMNI (9.4%) in Turkeys
In turkeys receiving oral dimetridazole, the carboxylic acid metabolite (1‑methyl‑5‑nitroimidazole‑2‑carboxylic acid) constitutes 25.8 % of the total excreted drug‑related material, making it the single most abundant excretory form. By contrast, the hydroxy metabolite 2‑hydroxymethyl‑1‑methyl‑5‑nitroimidazole (HMMNI), which is the target of most regulatory residue methods, accounts for only 9.4 % [1]. The sodium salt of the carboxylic acid metabolite therefore provides a more representative analytical marker for total drug exposure and depletion kinetics.
| Evidence Dimension | Proportion of total excreted dimetridazole dose |
|---|---|
| Target Compound Data | 25.8% (carboxylic acid metabolite, as sodium salt) |
| Comparator Or Baseline | HMMNI (hydroxy metabolite): 9.4%; unchanged dimetridazole: 3.2% |
| Quantified Difference | 2.7-fold higher abundance vs. HMMNI; 8.1-fold higher vs. parent drug |
| Conditions | Turkeys (Meleagris gallopavo), oral administration, pooled excreta over 3 days (Law et al., 1963) |
Why This Matters
For residue depletion studies requiring mass balance, selecting the carboxylic acid metabolite standard instead of HMMNI captures the dominant excretory fraction, enabling more accurate assessment of total tissue clearance.
- [1] Law, G. L., Mansfield, G. P., Muggleton, D. F., & Parnell, E. W. (1963). Dimetridazole: Absorption, Excretion and Metabolism in Turkeys. Nature, 197(4871), 1024–1025. Metabolite proportions as tabulated by Vetpharm, University of Zurich. View Source
